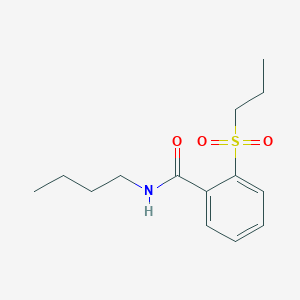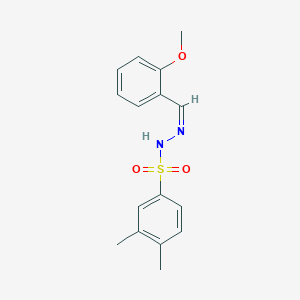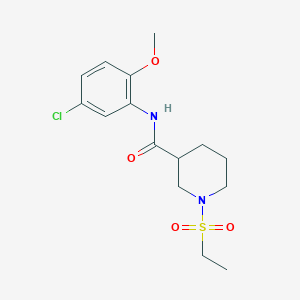![molecular formula C18H23Cl2NO3 B4876655 1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4876655.png)
1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylamino group, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chlorophenol with methoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylamine and propylene oxide under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions, forming new derivatives.
Applications De Recherche Scientifique
1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparaison Avec Des Composés Similaires
1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride can be compared with similar compounds, such as:
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholin-4-yl-propan-2-ol;hydrochloride: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
1-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19;/h3-9,13,20-21H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGBDNCXISABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide](/img/structure/B4876587.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)
![6-[({3-[(2-METHOXYANILINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4876596.png)
![diethyl 5-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4876609.png)

![N-{(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4876621.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4876642.png)
![7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4876658.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4876674.png)
![methyl [(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4876682.png)

